molecular formula C12H15N B1391870 4-(2-Cyclohexenyl)-2-methylpyridine CAS No. 1187163-31-0

4-(2-Cyclohexenyl)-2-methylpyridine

Cat. No. B1391870
M. Wt: 173.25 g/mol
InChI Key: QWMKDIZYMOJOPB-UHFFFAOYSA-N
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Description

4-(2-Cyclohexenyl)-2-methylpyridine is a chemical compound used in various scientific experiments. It has a molecular weight of 173.26 .


Molecular Structure Analysis

The molecular structure of 4-(2-Cyclohexenyl)-2-methylpyridine consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI code is 1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 .

Scientific Research Applications

Electroluminescent Properties of Platinum Complexes

Research by Ionkin, Marshall, and Wang (2005) focused on the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes with significant electroluminescent properties. These complexes, incorporating ligands related to 2-methylpyridine derivatives, demonstrated potential in OLED technologies due to their π−π stacking and Pt−Pt distances, suggesting applications in advanced display and lighting systems Ionkin, Marshall, & Wang, 2005.

Copper Complexes for Material Science

Novianti and Hansongnern (2017) synthesized and characterized a novel copper complex using 2-amino-4-methylpyridine, highlighting its potential in material science due to its unique structural and thermal properties. This research points to applications in catalysis and electronic materials Novianti & Hansongnern, 2017.

Vapor-phase Photochemistry

Pavlik, Laohhasurayotin, and Vongnakorn (2007) explored the vapor-phase photochemistry of methyl- and cyanopyridines, including compounds structurally related to 4-(2-Cyclohexenyl)-2-methylpyridine. Their findings contribute to our understanding of photochemical reactions in atmospheric chemistry and potential applications in environmental science Pavlik, Laohhasurayotin, & Vongnakorn, 2007.

Corrosion Inhibition Studies

The study by Mert, Yüce, Kardaş, and Yazıcı (2014) on the corrosion inhibition effects of 2-amino-4-methylpyridine on mild steel in acidic conditions reveals potential applications in the development of corrosion inhibitors for industrial applications Mert, Yüce, Kardaş, & Yazıcı, 2014.

Blue Phosphorescent Iridium Complexes

Xu, Zhou, Wang, and Yu (2009) synthesized blue phosphorescent iridium complexes using 2-(fluoro substituted phenyl)-4-methylpyridine ligands. These materials exhibit bright blue-to-green luminescence, offering applications in the development of OLEDs and other photonic devices Xu, Zhou, Wang, & Yu, 2009.

properties

IUPAC Name

4-cyclohex-2-en-1-yl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMKDIZYMOJOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283130
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohexenyl)-2-methylpyridine

CAS RN

1187163-31-0
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Cyclohexenyl)-2-methylpyridine
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4-(2-Cyclohexenyl)-2-methylpyridine
Reactant of Route 6
4-(2-Cyclohexenyl)-2-methylpyridine

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